molecular formula C5H4N4O2S B018833 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione CAS No. 30161-97-8

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione

Cat. No.: B018833
CAS No.: 30161-97-8
M. Wt: 184.18 g/mol
InChI Key: YDWRPBIUDIYAOX-UHFFFAOYSA-N
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Description

5-AMINOTHIAZOLO[4,5-D]PYRIMIDINE-2,7(3H,6H)-DIONE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a thiazole ring fused with a pyrimidine ring, and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINOTHIAZOLO[4,5-D]PYRIMIDINE-2,7(3H,6H)-DIONE typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-AMINOTHIAZOLO[4,5-D]PYRIMIDINE-2,7(3H,6H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-AMINOTHIAZOLO[4,5-D]PYRIMIDINE-2,7(3H,6H)-DIONE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINOTHIAZOLO[4,5-D]PYRIMIDINE-2,7(3H,6H)-DIONE stands out due to its specific substitution pattern and the presence of an amino group, which enhances its reactivity and potential for further functionalization. Its ability to inhibit topoisomerase I with high potency makes it a unique and valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-amino-3,6-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWRPBIUDIYAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)S1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561081
Record name 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30161-97-8
Record name 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural modifications of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have been explored for enhanced anti-HCMV activity?

A1: Researchers investigated the impact of alkyl substitutions at the 3-position of the this compound scaffold []. They synthesized a series of 3-alkyl derivatives, including linear and branched alkyl chains, as well as alkenyl groups. Notably, the 3-(2-alkenyl) derivatives, particularly the Z isomer of 5-amino-3-(2-penten-1-yl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, exhibited greater antiviral activity compared to the alkyl derivatives []. This finding highlights the importance of the double bond configuration and chain length for optimal antiviral activity. Additionally, acyclonucleosides and acyclonucleotides derived from this compound were also synthesized and evaluated []. This involved introducing hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl groups at the 3-position, aiming to mimic the structures of known anti-herpesvirus acyclonucleosides.

Q2: How does the in vitro anti-HCMV activity of these modified compounds compare to existing treatments?

A2: While many synthesized compounds demonstrated some level of anti-HCMV activity, 5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione stood out with significant potency []. This compound exhibited comparable activity to ganciclovir (DHPG), a standard HCMV treatment. Importantly, it maintained its efficacy against DHPG-resistant HCMV strains, except for a strain with a mutation in the UL97 phosphotransferase gene []. This suggests a potential alternative treatment option for individuals infected with DHPG-resistant HCMV strains, though further research is needed.

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